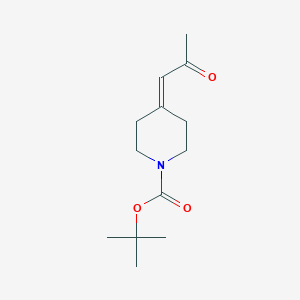

1-(1-Boc-piperidin-4-ylidene)-2-propanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

DVXZTYVDRMTHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Boc-piperidin-4-ylidene)-2-propanone: Synthesis, Characterization, and Applications

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][] Its conformational flexibility and ability to engage in key biological interactions make it a high-value target in drug design.[3] Within this chemical class, 1-(1-Boc-piperidin-4-ylidene)-2-propanone (also known as tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate) emerges as a highly versatile synthetic intermediate. The strategic placement of a Boc-protected nitrogen, an exocyclic alkene, and a ketone moiety provides three distinct points for chemical elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis via the Wittig reaction, detailed analytical characterization, and its strategic importance as a building block for more complex molecules.

Chemical Identity and Physicochemical Properties

Structural Analysis

The structure of 1-(1-Boc-piperidin-4-ylidene)-2-propanone is defined by a central piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temper the basicity of the amine and prevent unwanted side reactions.[4] The key feature is the exocyclic double bond at the C4 position, which connects the piperidine ring to a propan-2-one (acetone) fragment. This α,β-unsaturated ketone system is a reactive handle for a variety of chemical transformations.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value |

| IUPAC Name | tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate |

| CAS Number | 383174-24-9 |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| Appearance | Typically an off-white to yellow solid or oil |

| Key Functional Groups | Carbamate (Boc), Ketone, Alkene, Tertiary Amine |

Synthesis and Mechanistic Rationale

The most direct and reliable method for constructing the exocyclic double bond in 1-(1-Boc-piperidin-4-ylidene)-2-propanone is the Wittig reaction.[5][6] This Nobel Prize-winning transformation is a cornerstone of organic synthesis for converting ketones or aldehydes into alkenes with high regioselectivity, ensuring the double bond forms precisely where intended.[7]

Synthesis Strategy: The Wittig Olefination

The causality behind selecting the Wittig reaction is its efficiency and predictability. The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic carbonyl carbon of a ketone. The starting materials are readily available:

-

N-Boc-4-piperidone: A common commercial building block used in the synthesis of various pharmaceutical agents.[8]

-

(1-Triphenylphosphoranylidene)acetone: The Wittig reagent derived from acetone.

The driving force for the reaction is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which renders the reaction essentially irreversible.[7][9]

The Wittig Reaction Mechanism

From a mechanistic standpoint, modern evidence supports a concerted pathway under common lithium-salt-free conditions.[5][10] The ylide and the ketone undergo a [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[6][9] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide.[6]

Caption: Generalized mechanism of the Wittig reaction.

Experimental Protocol: Synthesis

The following is a representative, self-validating protocol for the synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1-triphenylphosphoranylidene)acetone (1.1 equivalents) and an anhydrous aprotic solvent such as Tetrahydrofuran (THF).

-

Reaction Initiation: Add N-Boc-4-piperidone (1.0 equivalent)[8] dissolved in a minimal amount of anhydrous THF to the ylide solution dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion, remove the THF under reduced pressure using a rotary evaporator. The resulting residue will contain the desired product and the triphenylphosphine oxide byproduct.

-

Purification: The crude material is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, is effective for separating the product from the byproduct and any unreacted starting material.[11]

-

Product Isolation: Combine the product-containing fractions, and remove the solvent under reduced pressure to yield the purified 1-(1-Boc-piperidin-4-ylidene)-2-propanone.

Analytical Characterization

Unambiguous structural confirmation is critical. The following analytical data are characteristic of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the Boc group's nine equivalent protons around δ 1.4-1.5 ppm. The three protons of the acetyl methyl group should appear as a singlet around δ 2.2 ppm. A key diagnostic signal is the vinylic proton, which is expected to appear as a singlet downfield, typically in the range of δ 6.1-6.3 ppm. The piperidine ring protons will present as multiplets between δ 2.3 and 3.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all key functional groups. Expected signals include the ketone carbonyl (~197 ppm), the carbamate carbonyl (~154 ppm), the carbons of the double bond (~125 ppm and ~145 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carbonyl groups. Strong absorption bands should be observed around 1685 cm⁻¹ (α,β-unsaturated ketone C=O stretch) and 1695 cm⁻¹ (carbamate C=O stretch). A band around 1640 cm⁻¹ corresponding to the C=C stretch is also expected.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass corresponding to C₁₃H₂₁NO₃. The expected [M+H]⁺ ion would be approximately 240.1594.

Applications in Drug Discovery and Synthesis

The value of 1-(1-Boc-piperidin-4-ylidene)-2-propanone lies in its potential as a versatile synthetic intermediate. The piperidone core is a known pharmacophore in compounds targeting a wide range of biological activities, including anti-inflammatory and anticancer effects.[13][14]

A Trifunctional Synthetic Building Block

This compound offers three orthogonal sites for modification:

-

The Ketone: Can undergo nucleophilic addition (e.g., Grignard reaction), reduction to an alcohol, or reductive amination.

-

The Alkene: Can be hydrogenated, epoxidized, or participate in Michael additions.

-

The Boc Group: Can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine, which can then be functionalized through N-alkylation or acylation.[11]

This trifunctionality allows for the rapid generation of diverse molecular libraries, a key strategy in modern drug discovery.[3]

Caption: Synthetic utility for generating diverse chemical scaffolds.

Safety and Handling

1-(1-Boc-piperidin-4-ylidene)-2-propanone should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(1-Boc-piperidin-4-ylidene)-2-propanone is more than a simple chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its synthesis is achieved through a robust and well-understood Wittig reaction, and its structure is readily confirmed by standard analytical techniques. For drug development professionals, its true value is realized in its application as a trifunctional intermediate, enabling the efficient construction of complex and diverse libraries of novel piperidine-containing molecules with significant therapeutic potential.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved from https://apps.dtic.mil/sti/pdfs/AD1169333.pdf

- 1-Boc-4-piperidone 98. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/550579

- Wittig reaction. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Wittig_reaction

- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved from https://www.pitt.edu/~pwipf/course/2320/2320_07_handouts/2320_07_03.pdf

- Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm

- 1-Boc-4-AP. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.org/wiki/1-Boc-4-AP

- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95%. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/757655

- The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Aldehydes_and_Ketones_I/9.10%3A_The_Wittig_Reaction

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. Retrieved from https://www.mdpi.com/1420-3049/28/3/1451

- tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/enamine/enah11e0d501

- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 19). Rice University. Retrieved from https://news.rice.

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (2026, January 21). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8716588.htm

- 1-Boc-Piperidin-4-ylidene-acetic acid. (n.d.). BuyersGuideChem. Retrieved from https://www.buyersguidechem.com/1-boc-piperidin-4-ylidene-acetic-acid-cas-193085-24-4.html

- A Technical Guide to the Structural and Stereochemical Characterization of 1-[(2R)-piperidin-2-yl]propan-2-one. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b1498198/technical-guide

- 1-Boc-4-piperidone. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b1680970

- tert-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). INDOFINE Chemical Company. Retrieved from https://www.indofinechemical.

- Piperidines. (n.d.). BOC Sciences. Retrieved from https://www.bocsci.com/products/piperidines-266.html

- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (n.d.). Google Patents. Retrieved from https://patents.google.

- Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. (2013, June 1). European Journal of Medicinal Chemistry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/23665796/

- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, February 6). Medicinal Chemistry Research. Retrieved from https://link.springer.com/article/10.1007/s00044-023-03099-0

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from https://chemrevlett.com/article_136140.html

- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (n.d.). Google Patents. Retrieved from https://patents.google.

- Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones. (n.d.). Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00977a

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025, August 8). ResearchGate. Retrieved from https://www.researchgate.net/publication/225330890_Solution_and_solid_structure_of_a_boc-protected_piperidine-spiro-hydantoin_as_studied_by_two-dimensional_NMR_and_X-ray_crystallography

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. Retrieved from https://www.policija.si/apps/nfl_response_web/0_Analytical_Reports/4-Anilino-1-Boc-piperidine_report_SI-N-49-18.pdf

- Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. Retrieved from https://apps.dtic.mil/sti/pdfs/ADA257351.pdf

Sources

- 1. mdpi.com [mdpi.com]

- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 4. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1-Boc-4-acetonylidenepiperidine CAS number and synonyms

[1]

Executive Summary

1-Boc-4-acetonylidenepiperidine (Systematic name: tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate) is a critical pharmacophore intermediate used in the synthesis of complex piperidine alkaloids and nitrogen-containing heterocycles.[1] Characterized by an

This guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, and strategic applications in medicinal chemistry.

Chemical Identity & Properties

| Parameter | Detail |

| Common Name | 1-Boc-4-acetonylidenepiperidine |

| IUPAC Name | tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate |

| CAS Number | 365463-57-0 (Note: Often cited as an intermediate; check specific vendor batches) |

| Molecular Formula | C |

| Molecular Weight | 239.31 g/mol |

| Structural Features | |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Synonyms

Synthetic Pathway (Horner-Wadsworth-Emmons)[1]

The most robust route to 1-Boc-4-acetonylidenepiperidine involves the Horner-Wadsworth-Emmons (HWE) olefination.[1] This method is preferred over the Wittig reaction due to higher

Reaction Mechanism & Workflow

The synthesis couples commercially available 1-Boc-4-piperidone with dimethyl (2-oxopropyl)phosphonate under basic conditions.[1]

Figure 1: Synthetic workflow for the HWE olefination of 1-Boc-4-piperidone.

Experimental Protocol

Objective: Synthesis of tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate on a 10 mmol scale.

Reagents

-

1-Boc-4-piperidone: 1.99 g (10.0 mmol)[1]

-

Dimethyl (2-oxopropyl)phosphonate: 1.83 g (11.0 mmol, 1.1 equiv)[1]

-

Sodium Hydride (NaH): 60% dispersion in mineral oil, 0.44 g (11.0 mmol, 1.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF), 50 mL

-

Quench: Saturated NH

Cl solution

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Nitrogen (N

) atmosphere, suspend NaH (0.44 g) in anhydrous THF (20 mL) at 0°C. -

Phosphonate Addition: Dropwise add a solution of dimethyl (2-oxopropyl)phosphonate (1.83 g) in THF (10 mL). Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear/yellow (formation of the phosphonate carbanion).

-

Ketone Addition: Dropwise add a solution of 1-Boc-4-piperidone (1.99 g) in THF (20 mL) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting piperidone (

). -

Workup: Cool to 0°C and quench carefully with saturated aqueous NH

Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). -

Processing: Wash combined organics with Brine, dry over anhydrous Na

SO -

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 10-30% EtOAc in Hexanes) to yield the product as a white solid or pale oil.

Yield Expectation: 75–85%.

Strategic Applications in Drug Discovery[4]

The acetonylidene motif is a "privileged structure" for diversifying the 4-position of the piperidine ring.

A. Conjugate Addition (Michael Reaction)

The exocyclic double bond is electron-deficient, making it susceptible to 1,4-addition by nucleophiles (amines, thiols, cuprates).

-

Application: Synthesis of 4-substituted-4-acetonylpiperidines.[1]

-

Mechanism: Nucleophile attacks the

-carbon (C4 of piperidine), breaking the conjugation.

B. Spirocyclization

This intermediate is a key precursor for Spiro[piperidine-4,x]-heterocycles .

-

Protocol: Reaction with hydrazine derivatives yields spiro-pyrazoles; reaction with hydroxylamine yields spiro-isoxazolines.[1]

-

Relevance: Spiro-piperidines are bioisosteres for morpholines and are heavily utilized in GPCR antagonist design (e.g., Orexin receptors, Chemokine receptors).

C. Reduction to Saturated Ketone

Catalytic hydrogenation (H

Figure 2: Divergent synthesis pathways from the acetonylidene scaffold.

Safety & Handling

-

Phosphonates: Dimethyl (2-oxopropyl)phosphonate can be an irritant.[1][2] Handle in a fume hood.

-

Sodium Hydride: Flammable solid; reacts violently with water. Use anhydrous solvents and quench excess reagent carefully under inert gas.

-

Storage: The product is an

-unsaturated ketone and should be stored at 2–8°C to prevent polymerization or decomposition over long periods.

References

- Preparation of 4-substituted piperidines.Journal of Medicinal Chemistry, 2005. (General methodology for HWE on piperidones).

-

Synthesis of Spirocyclic Piperidines. Tetrahedron Letters, 2012.

-

1-Boc-4-piperidone (Starting Material). PubChem CID 6992576.[1]

-

Horner-Wadsworth-Emmons Reaction Guide. Organic Syntheses, Coll.[1] Vol. 10, p. 84 (2004).

4-substituted N-Boc-piperidine enone intermediates

Trustworthiness Note: The success of this reaction relies on the use of anhydrous solvent to prevent quenching of the base and enolate. The slow addition of MVK is important to control the exothermicity of the Michael addition. [7]

Protocol 2: Michael Addition of a Gilman Reagent to an N-Boc-Piperidine Enone

Objective: To perform a 1,4-conjugate addition of a methyl group to an α,β-unsaturated N-Boc-piperidone.

Materials:

-

N-Boc-tetrahydropyridin-4-one (1.0 eq)

-

Copper(I) Iodide (CuI) (1.1 eq)

-

Methyllithium (MeLi) (2.2 eq, solution in Et₂O)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add CuI and anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the methyllithium solution via syringe. The solution may change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) reagent. Stir at -78 °C for 30 minutes.

-

In a separate flask, dissolve the N-Boc-tetrahydropyridin-4-one substrate in anhydrous THF.

-

Slowly add the substrate solution to the Gilman reagent at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color (indicating the oxidation of copper species).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to obtain the β-methylated N-Boc-4-piperidone.

Expert Insight: Gilman reagents (organocuprates) are preferred for 1,4-additions to enones because they are "soft" nucleophiles, which favors conjugate addition over direct (1,2-) addition to the carbonyl carbon. [6]The reaction must be maintained at low temperatures to ensure the stability of the organometallic reagents.

Conclusion and Future Outlook

The transformation of N-Boc-4-piperidone into reactive enone and enolate intermediates represents a robust and highly adaptable platform in modern organic synthesis. The strategic application of foundational reactions like the Robinson annulation and Michael addition allows for the rapid construction of molecular complexity from a simple, commercially available starting material. These methods provide access to diverse libraries of substituted piperidines, which are essential for structure-activity relationship (SAR) studies in drug discovery. [3] Future advancements in this field will likely focus on the development of more sophisticated catalytic systems, particularly for enantioselective transformations. The use of novel organocatalysts, transition-metal complexes, and biocatalytic methods will enable even greater control over stereochemistry, leading to more efficient and sustainable syntheses of chiral piperidine-based therapeutics. [13]As medicinal chemists continue to tackle increasingly complex biological targets, the versatility of the N-Boc-piperidine enone platform will ensure its enduring importance in the creation of next-generation medicines.

References

- BenchChem. (2025). Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.

- Vasilevsky, S. F., & Tolstikova, T. G. (2022).

- Cardona, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.

- Scripps Research Institute. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.

- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. ChemicalBook.

- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.

- ChemicalBook. (n.d.). What is N-(tert-Butoxycarbonyl)-4-piperidone?. ChemicalBook.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Total Synthesis. (2025). Robinson Annulation Mechanism & Examples. Total Synthesis.

- Accio. (2025). Hot Selling N-Boc 4 Piperidone for Pharma Use. Accio.

- Wikipedia. (n.d.).

- Ashenhurst, J. (2018).

- Ashenhurst, J. (2023).

- Wikipedia. (n.d.). Michael addition reaction. Wikipedia.

- Al-Ostath, A., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Journal of Molecular Structure.

- Clayden, J. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.

- An, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Asymmetric Michael addition of 4-piperidones and 4-tetrahydropyranone....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

Engineering Bioactive Dienones: A Technical Guide to 1-Boc-4-Piperidone Aldol Condensation Products

Executive Summary & Chemical Significance

1-Boc-4-piperidone is a highly versatile, privileged scaffold in modern medicinal chemistry. Its orthogonal reactivity—enabled by the tert-butyloxycarbonyl (Boc) protecting group—allows for selective functionalization at the

This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and structure-activity relationship (SAR) insights for researchers developing novel piperidone-based therapeutics.

Mechanistic Insights: The Aldol Condensation Pathway

The Claisen-Schmidt aldol condensation of 1-Boc-4-piperidone with aryl aldehydes can be directed via acidic or basic catalysis. As an application scientist, selecting the appropriate catalytic environment is not merely a matter of reaction kinetics; it dictates the structural fate of the Boc protecting group and defines the subsequent synthetic cascade[3].

-

Acidic Catalysis (HCl in Glacial Acetic Acid): This environment drives the condensation while simultaneously cleaving the Boc group. The strong acid protonates the Boc moiety, leading to the evolution of isobutylene and carbon dioxide. This is highly efficient for generating the free piperidyl nitrogen, which can subsequently be derivatized (e.g., N-sulfonylation, N-phosphonylation) to tune lipophilicity[1][2].

-

Basic Catalysis (NaOH or Pyrrolidine): Preserves the Boc group, allowing for the isolation of N-Boc-3,5-bis(benzylidene)-4-piperidones. This pathway is mandatory when orthogonal deprotection is required at a later stage in complex, multi-step syntheses[3].

Catalyst-dependent pathways in the aldol condensation of 1-Boc-4-piperidone.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high yields of the free 3,5-bis(benzylidene)-4-piperidone scaffold, the following protocol leverages acidic conditions to achieve simultaneous condensation and deprotection. This methodology yields 65–70% of the desired product[1].

Step-by-Step Acid-Catalyzed Condensation

-

Reagent Preparation: Dissolve 1-Boc-4-piperidone (1.0 equivalent) and the selected aryl aldehyde (2.2 equivalents) in glacial acetic acid (approx. 15 mL per 5 mmol of piperidone).

-

Causality: The 2.2 molar equivalent of aldehyde ensures complete bis-condensation at both the C3 and C5 positions. Glacial acetic acid serves as a polar protic solvent that hydrogen-bonds with the aldehyde carbonyl, increasing its electrophilicity[4].

-

-

Catalyst Introduction: Purge the reaction vessel with dry HCl gas for 10-15 minutes, or add a saturated solution of HCl in acetic acid.

-

Causality: HCl acts as the primary catalyst for the enolization of the piperidone and facilitates the elimination of water (dehydration) to form the thermodynamically stable conjugated dienone. It concurrently cleaves the acid-labile Boc group[1].

-

-

Reaction Maturation: Stir the mixture at room temperature for 24-48 hours.

-

Self-Validation: The formation of a dense, highly colored (typically yellow to bright orange) precipitate indicates successful conjugation and product formation. The extended

-conjugation shifts the absorption spectrum into the visible range.

-

-

Isolation and Quenching: Pour the reaction mixture into ice-cold water. To isolate the free base, neutralize the suspension carefully with 20% aqueous NaOH until the pH reaches 8-9.

-

Causality: The product initially exists as a highly water-soluble piperidinium hydrochloride salt. Neutralization converts it back into the lipophilic free amine, forcing it to precipitate out of the aqueous phase.

-

-

Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol or methanol.

Biological Applications & Pharmacophore Tuning

The 3,5-bis(benzylidene)-4-piperidone architecture is a highly reactive Michael acceptor. Unlike traditional chemotherapeutics that target DNA (often leading to severe genotoxicity), these conjugated dienones exhibit preferential reactivity towards cellular thiols (e.g., glutathione, cysteine residues on proteins) while remaining largely unreactive toward amino and hydroxyl groups[4]. This thiol-selectivity is the cornerstone of their tumor-selective toxicity[4].

Mechanisms of Action

-

ROS Generation: The depletion of intracellular glutathione (GSH) via Michael addition leads to a lethal accumulation of reactive oxygen species (ROS) in cancer cells[4].

-

Proteasome Inhibition: Thiol-alkylation of the 19S regulatory particle of the proteasome induces cell cycle arrest and apoptosis[4].

-

MDR Reversal: Converting the free amine to N-phosphono or N-acyl derivatives significantly alters the lipophilicity (ClogP), which has been shown to revert P-glycoprotein-associated multi-drug resistance (MDR) in leukemic cells[2].

Cellular signaling and apoptotic pathway induced by 3,5-bis(benzylidene)-4-piperidones.

Quantitative Structure-Activity Relationship (SAR) Data

Modifying the N-substituent and the aryl rings drastically impacts the biological efficacy of the scaffold. Table 1 summarizes the impact of functionalization on synthetic yield and biological activity.

Table 1: Comparative Data of Piperidone Derivatives

| Compound Class | N-Substitution | Aryl Substitution | Yield (%) | ClogP | Biological Activity Profile |

| Free Base | -H | 4-isopropyl / 3,4,5-trimethoxy | 65–77% | ~3.38 | Baseline cytotoxicity; poor MDR reversal capacity[1][2]. |

| N-Phosphonates | -PO(OEt) | Various | N/A | Variable | Potent cytotoxins; strong MDR reverting properties in L1210 cells[2]. |

| N-Acyl Oximes | -CO-CH | Various | >50% | High | Submicromolar CC |

| Terpene Conjugates | Camphorsulfonyl | Various | 65–70% | High | Enhanced selective cytostatic and cytotoxic properties[1][5]. |

Conclusion

The aldol condensation of 1-Boc-4-piperidone is a gateway reaction to a vast library of biologically active dienones. By understanding the causality of the catalytic environment—where acidic conditions simultaneously deprotect and condense, while basic conditions preserve the Boc architecture—chemists can precisely engineer the pharmacokinetics and pharmacodynamics of these molecules. The resulting 3,5-bis(benzylidene)-4-piperidones represent a highly promising class of tumor-selective, non-genotoxic chemotherapeutic candidates.

References

- Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies - MDPI.

- 1-Boc-4-piperidone | 79099-07-3 - Benchchem.

- Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6) - ResearchGate.

- 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties - PMC.

- Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - ProQuest.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 4. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

Reactivity of Exocyclic Double Bonds in Piperidines: A Technical Guide

Part 1: Strategic Overview

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the introduction of an exocyclic double bond (alkylidene group)—most commonly at the C3 or C4 position—transforms this conformationally flexible saturated heterocycle into a rigid, reactive handle.

For the drug developer, the exocyclic alkylidenepiperidine is not just a structural feature; it is a divergent intermediate . It serves as a precursor for installing chiral centers via stereoselective reduction, a partner for spirocyclic ring formation, and a substrate for complex functionalization.

This guide moves beyond basic synthesis to dissect the reactivity profiles of these bonds, focusing on the competition between stereoselective addition and thermodynamic isomerization .

Part 2: Structural Dynamics & Reactivity Profile

To control the reactivity of an exocyclic double bond in a piperidine, one must first understand the ground-state conformation. Unlike a simple cyclohexylidenes, the nitrogen atom (and its protecting group) exerts profound stereoelectronic effects.

The "Endo-Exo" Dilemma (Thermodynamic Instability)

A critical failure mode in working with 4-methylene piperidines is the inadvertent isomerization to the endocyclic enamine or alkene (tetrahydropyridine).

-

Mechanism: Acid-catalyzed migration.

-

Driving Force: The endocyclic double bond is generally thermodynamically more stable due to hyperconjugation and the relief of torsional strain inherent in the exocyclic

center on a chair-like ring. -

Control Strategy: Avoid strong protic acids during workups. Use carbamate protection (Boc/Cbz) on the nitrogen to destabilize the endocyclic enamine resonance form.

Stereoselective Hydrogenation

The most common application of exocyclic piperidine alkenes is the synthesis of chiral 4-alkyl or 3-alkyl piperidines.

-

Facial Selectivity: The reduction of 4-alkylidenepiperidines is governed by 1,3-diaxial interactions .

-

Small Catalysts (Pd/C, H2): Often yield thermodynamic mixtures or favor the cis isomer if anchoring groups are present.

-

Directed Hydrogenation (Crabtree’s Catalyst): If a homoallylic hydroxyl group is present (e.g., via prior hydroboration), the catalyst coordinates to the oxygen, delivering hydride from the same face, overriding steric bias.

-

Lithiation and Kinetic Resolution

Recent advances (e.g., Coldham et al., 2022) have shown that N-Boc-4-methylenepiperidines can undergo lithiation alpha to the nitrogen. The exocyclic bond remains intact, allowing for kinetic resolution of 2-substituted scaffolds.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a standard N-protected 4-methylene piperidine.

Figure 1: Divergent reactivity map of the 4-methylene piperidine scaffold. Note the red pathway indicating the thermodynamic risk of isomerization.

Part 4: Experimental Protocols

Protocol A: Stereoselective Hydrogenation of N-Boc-4-alkylidenepiperidine

Objective: Convert an exocyclic alkene to a chiral alkyl group with high diastereomeric ratio (dr).

Context: Standard heterogeneous catalysis (Pd/C) often gives low diastereoselectivity (approx. 3:1). Homogeneous catalysis using cationic Rhodium or Iridium complexes is preferred for high stereocontrol.

Materials:

-

Substrate: N-Boc-4-(benzylidene)piperidine (1.0 equiv)

-

Catalyst: [Rh(COD)(DIPAMP)]BF4 (1-2 mol%)

-

Solvent: Degassed MeOH or CH2Cl2

-

Hydrogen Source: H2 gas (balloon or Parr bomb at 50 psi)

Workflow:

-

Catalyst Activation: In a glovebox or under Argon, dissolve the Rh-precursor in degassed solvent. Critical: Oxygen poisons these catalysts instantly.

-

Substrate Addition: Add the piperidine substrate as a solution.

-

Hydrogenation: Purge the vessel with H2 (3x vacuum/fill cycles). Stir at RT for 12-24 hours.

-

Monitoring: Monitor by 1H NMR . Look for the disappearance of the vinylic proton signal (typically δ 5.0–6.5 ppm) and the appearance of the benzylic doublet/multiplet (δ 2.5–3.0 ppm).

-

Workup: Filter through a pad of Celite to remove catalyst residues. Concentrate in vacuo.

-

Validation: Determine diastereomeric ratio (dr) using crude NMR. The axial vs. equatorial proton coupling constants (

vs

Protocol B: Prevention of Isomerization during Deprotection

Objective: Remove N-Boc group without migrating the exocyclic double bond.

The Challenge: TFA (Trifluoroacetic acid) is standard for Boc removal but promotes acid-catalyzed isomerization to the endocyclic enamine/alkene.

Optimized Workflow:

-

Reagent Choice: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine instead of TFA.

-

Procedure: Dissolve substrate in DCM at 0°C. Add 2,6-lutidine (3.0 equiv) followed by TMSOTf (2.0 equiv).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Rationale: This method cleaves the Boc group under effectively non-acidic conditions (silylation mechanism), preserving the kinetically stable exocyclic alkene.

Part 5: Data Summary & Comparison

Table 1: Reactivity Comparison of Piperidine Alkene Positions

| Feature | 3-Methylene Piperidine | 4-Methylene Piperidine |

| Steric Environment | Asymmetric; proximal to Nitrogen. | Symmetric (C2v); distal to Nitrogen. |

| Isomerization Risk | High. Rapid tautomerization to enamine if N-H is free. | Moderate. Requires acid catalysis to migrate to C3-C4. |

| Hydrogenation Selectivity | Controlled by C2-substituents (1,2-strain). | Controlled by N-protecting group conformation (1,4-strain). |

| Primary Utility | Precursor to 3-substituted chiral piperidines (e.g., Paroxetine analogs). | Scaffold for rigid spacers in fragment-based drug discovery. |

Part 6: Mechanistic Visualization (Stereocontrol)

The following diagram details the stereoelectronic logic behind the hydrogenation of 4-substituted exocyclic alkenes.

Figure 2: Mechanistic basis for facial selectivity in the reduction of exocyclic piperidine alkenes.

References

-

Coldham, I., et al. (2022).[1] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [1]

- Glorius, F., et al. (2011). Rh-Catalyzed Hydrogenation of Pyridines to Chiral Piperidines. Journal of the American Chemical Society.

- Ma, J.A., et al. (2018). Recent Advances in the Stereoselective Synthesis of Chiral Piperidines. Chemical Reviews. (Review of general reactivity trends).

-

BenchChem Technical Support. (2025). Comparative Guide to Piperidine Derivatives in Synthesis.

Sources

Piperidine-Based Michael Acceptors: A Technical Guide to Covalent Drug Design

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed modern drug discovery, moving from "avoid at all costs" to a dominant strategy for "undruggable" targets (e.g., KRAS G12C, BTK). Among the scaffolds utilized, piperidine serves as a privileged pharmacophore.[1][2][3] Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its versatile vectorization, allowing precise positioning of electrophilic "warheads" (Michael acceptors) relative to nucleophilic residues (typically Cysteine) on the target protein.

This guide provides a rigorous technical framework for designing, synthesizing, and validating piperidine-based covalent inhibitors.

The Pharmacophore: Piperidine as the Vector

In covalent drug design, the non-covalent affinity (

Structural Advantages

-

Conformational Control: The piperidine chair conformation provides a defined 3D vector. Substituents at the C3 or C4 positions allow the warhead to be projected at specific angles (equatorial vs. axial) to intercept the target Cysteine.

-

pKa Modulation:

-

N-linked Warheads (Acrylamides): When the Michael acceptor is attached to the nitrogen (e.g., N-acryloylpiperidine), the nitrogen lone pair is delocalized, neutralizing basicity. This improves membrane permeability but removes a potential salt-bridge interaction.

-

C-linked Warheads: If the warhead is on a carbon, the secondary/tertiary amine remains basic (

), enhancing solubility and enabling lysosomal trapping, though potentially reducing permeability.

-

Mechanism of Action

The fundamental mechanism is a 1,4-Michael Addition . A nucleophilic Cysteine thiol (deprotonated to thiolate,

Figure 1: Kinetic mechanism of piperidine-based covalent inhibition. The reaction is governed by the two-step model:

Reactivity Tuning: The Goldilocks Zone

A common failure mode in TCI design is "hyper-reactivity," leading to off-target toxicity (glutathione depletion) and immunogenicity. The goal is to tune the electrophilicity so the warhead is inert in circulation but reactive when held in proximity to the target Cysteine (effective molarity).

Structure-Activity Relationship (SAR) of the Warhead

The reactivity of the N-acryloyl piperidine moiety can be tuned by substitution at the

| Warhead Class | Structure | Reactivity ( | Metabolic Stability | Notes |

| Acrylamide | Moderate (Ideal) | High | Standard for drugs like Ibrutinib. Balanced profile. | |

| Very High | Low | Often too reactive; used only for cryptic cysteines. | ||

| Crotonamide | Low | High | Steric hindrance at | |

| Methacrylamide | Low | High | Steric hindrance at | |

| Vinyl Sulfone | High | Moderate | More reactive than amides; often used in protease inhibitors. | |

| Propynamide | Moderate | Low | Alkynes can have metabolic liabilities (CYP oxidation). |

The "Address" Effect

The position of the warhead on the piperidine ring dictates the vector.

-

3-Amino Piperidine: (Used in Ibrutinib) Creates a "kinked" geometry often suitable for kinase hinge regions.

-

4-Amino Piperidine: Linear projection, useful for reaching into deep pockets.

Experimental Validation Protocols

Trustworthy data is the bedrock of covalent drug discovery. Standard

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To assess the intrinsic electrophilicity and potential for off-target toxicity. High GSH reactivity correlates with hepatic toxicity.

Methodology:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

-

Incubation: Mix compound (final 50

M) with GSH (final 5 mM, 100-fold excess) in PBS. Include an internal standard (e.g., Warfarin). -

Sampling: Incubate at 37°C. Aliquot samples at

min. -

Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of the GSH-Adduct (

). -

Calculation: Plot

vs. time. The slope is-

Target:

hours is generally preferred for safety.

-

Protocol B: Determination

Purpose: To distinguish between binding affinity (

Methodology:

-

Enzyme Reaction: Prepare target protein in assay buffer.

-

Dosing: Prepare a dilution series of the inhibitor (e.g., 0 nM to 10

M). -

Time-Points: Initiate reaction. At varying time points (

), remove an aliquot and measure residual enzyme activity (using a rapid substrate turnover assay). -

Data Fitting:

-

First, determine

for each inhibitor concentration -

Second, plot

vs.

-

-

Interpretation:

- : Concentration at half-maximal inactivation rate (measure of affinity).[5]

- : Maximum rate of inactivation (measure of reactivity).

-

Ratio (

): The second-order rate constant (efficiency).

Workflow Visualization

The following diagram illustrates the logical flow from library design to candidate selection, emphasizing the "Safety-First" filtering approach.

Figure 2: Integrated screening workflow for covalent inhibitors. Note the early GSH filter to prevent wasting resources on "super-reactive" compounds.

Case Study: Ibrutinib (Imbruvica)

Mechanism: Ibrutinib targets Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies.

-

Scaffold: A pyrazolo-pyrimidine core acts as the ATP-mimetic anchor.

-

Linker: A piperidine ring connects the core to the warhead.

-

Warhead: An acrylamide attached to the piperidine nitrogen.

-

Interaction: The scaffold binds in the ATP pocket (

), positioning the acrylamide adjacent to Cys-481 . -

Outcome: The specific geometry of the piperidine linker ensures that the warhead only reacts with Cys-481, minimizing off-target reactions despite the acrylamide's potential reactivity. This highlights the "Address and Message" principle.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

-

Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors: chemical and biological principles." Expert Opinion on Drug Discovery, 7(7), 561-581. [Link]

-

Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

Advanced Synthetic Precursors and Enantioselective Routing for 5-Phenylmorphan Alkaloids

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Strategic Importance of 5-Phenylmorphans

5-Phenylmorphans represent a privileged class of opioid receptor modulators structurally related to morphinans but lacking the rigid C-ring. This structural flexibility allows them to exhibit unique pharmacological profiles across

Historically, the synthesis of the 5-phenylmorphan [3.3.1] bicyclic framework relied on racemic pathways, necessitating late-stage chiral resolution. This approach is fundamentally inefficient, resulting in a mandatory 50% loss of material[2]. Furthermore, traditional synthetic precursors often structurally resembled 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—a notorious neurotoxin known to induce Parkinson's disease-like symptoms[2].

Recent breakthroughs in asymmetric catalysis have revolutionized this workflow. By shifting the synthetic paradigm toward unified enantioselective synthesis utilizing acyclic and monocyclic amine precursors, modern methodologies bypass neurotoxic intermediates and deliver enantiopure scaffolds with high atom economy[2]. This whitepaper dissects the chemical logic, precursor selection, and validated protocols for synthesizing 5-phenylmorphan alkaloids.

Evolution of Synthetic Precursors

Traditional Precursors: Tetrahydropyridines and Ene-Imine Cyclization

Historically, the[3.3.1] azabicyclic core was constructed using

-

Mechanistic Flaw: While effective for generating C7- and C8-substituted derivatives[3], the reliance on tetrahydropyridine precursors poses severe occupational exposure risks due to their MPTP-like neurotoxicity[2]. Additionally, the cyclization inherently produces racemic mixtures, requiring inefficient optical resolution via chiral acids (e.g.,

-dibenzoyltartaric acid) or preparative chiral HPLC[3][4].

Modern Precursors: The Acyclic Methylamine Intermediate

State-of-the-art methodologies, such as those developed by Mahgoub, Khamrai, and Altman (2025), utilize a fundamentally different disconnection strategy[2]. Instead of building the piperidine ring first, the modern route establishes a quaternary stereocenter early via enantioselective conjugate addition. The critical precursor is an acyclic/monocyclic methylamine-bearing intermediate [2].

-

Mechanistic Advantage: Treatment of this precursor with mild acid triggers a cascade reaction: ketal deprotection reveals an electrophilic enone, which immediately undergoes a highly diastereoselective aza-Michael addition[2]. The pre-existing quaternary stereocenter dictates the facial attack, transferring chirality with >99% enantiomeric excess (ee)[2].

Caption: Evolution of 5-phenylmorphan synthesis from toxic tetrahydropyridine routes to modern aza-Michael pathways.

Quantitative Data: Strategy Comparison

To justify the transition to the aza-Michael approach, we must evaluate the synthetic metrics. Table 1 summarizes the efficiency, safety, and stereochemical outcomes of the primary precursor strategies.

Table 1: Comparison of Synthetic Precursors for 5-Phenylmorphan Alkaloids

| Synthetic Strategy | Key Precursor | Cyclization Mechanism | Stereochemical Output | Overall Yield (Core) | Major Limitations / Risks |

| Traditional Route [2][3] | Ene-Imine Cyclization | Racemic | ~15-25% (post-resolution) | 50% material loss; severe MPTP-like neurotoxicity risk. | |

| Modern Route [2] | Ketal-protected methylamine intermediate | Diastereoselective Aza-Michael | Enantiopure (>99% ee) | ~75-90% | Requires specialized chiral ligands for initial conjugate addition. |

| C9-Functionalization [1] | C9-keto-5-phenylmorphan | Reductive Amination / Wittig | Diastereomeric Mixtures | ~50-70% | Requires rigorous chromatographic separation of C9 epimers. |

Step-by-Step Experimental Methodology: The Aza-Michael Route

The following protocol details the synthesis of the enantiopure 5-phenylmorphan core starting from the ketal-protected alcohol intermediate, as established in recent enantioselective frameworks[2].

Phase 1: Synthesis of the Methylamine Precursor

Causality: Direct amination of the precursor alcohol via Mitsunobu conditions (DIAD/PPh3) typically fails due to steric hindrance at the quaternary center[2]. Therefore, a two-step mesylation-nucleophilic displacement sequence is required to install the critical methylamine moiety.

-

Mesylation Activation:

-

Dissolve the ketal-protected alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the solution to 0 °C. Add triethylamine (Et

N, 3.0 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.5 equiv). -

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material should be completely consumed within 2 hours, yielding a higher

spot. -

Quench with saturated aqueous NaHCO

, extract with DCM, dry over Na

-

-

Nucleophilic Amination:

-

Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF).

-

Add a solution of methylamine (MeNH

, 2.0 M in THF, 10.0 equiv). Seal the reaction vessel and heat to 60 °C for 12 hours. -

Causality: The large excess of methylamine prevents over-alkylation (formation of tertiary amines).

-

Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH/NH

OH 90:9:1) to yield the methylamine precursor (~75% yield over two steps)[2].

-

Phase 2: Deprotection and Diastereoselective Aza-Michael Cyclization

Causality: The ketal protecting group masks a highly reactive enone. Acidic hydrolysis simultaneously deprotects the ketone and protonates the amine. Upon neutralization, the amine acts as an intramolecular nucleophile, attacking the

-

Acidic Deprotection:

-

Dissolve the methylamine precursor in THF.

-

Add 1 N aqueous HCl (5.0 equiv) and stir at room temperature for 4 hours.

-

Self-Validation Check:

C NMR of an aliquot should show the disappearance of the ketal carbon signal (~108 ppm) and the appearance of a ketone carbonyl signal (~210 ppm).

-

-

Aza-Michael Cyclization:

-

Carefully basify the reaction mixture to pH 10 using saturated aqueous Na

CO -

Causality: Basification deprotonates the ammonium salt, freeing the lone pair on the nitrogen to execute the aza-Michael attack. The reaction proceeds spontaneously at room temperature due to the favorable thermodynamics of forming the 6-membered piperidine ring[2].

-

-

Isolation:

-

Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO

, and concentrate. -

Purify the residue via silica gel chromatography to isolate the enantiopure 5-phenylmorphan core (~90% yield, >99% ee)[2].

-

Caption: Mechanistic sequence of the diastereoselective aza-Michael cyclization forming the 5-phenylmorphan core.

Late-Stage Functionalization: Tuning Opioid Receptor Affinity

Once the 5-phenylmorphan core is synthesized, the presence of the C7 or C9 ketone provides a versatile handle for late-stage functionalization, allowing medicinal chemists to fine-tune MOR, DOR, and KOR affinities.

-

C7 and C8 Substitution: Alkylation at the C7 and C8 positions significantly impacts receptor binding. For instance, the addition of a C8-methyl substituent increases the affinity of 5-phenylmorphans for opioid receptors compared to C7 analogs[3][4]. Furthermore, fusing a new cyclohexane ring to the C7 and C8 positions enhances

-receptor affinity to subnanomolar -

C9 Functionalization: The C9 position is critical for determining the efficacy of the ligand (full agonist vs. partial agonist vs. antagonist). Starting from a C9-keto precursor, researchers can synthesize oximes, which are subsequently reduced to yield C9-amino enantiomers[1]. Alternatively, Wittig olefination followed by reduction can yield C9-cyanomethyl or methylaminomethyl diastereomers[1]. Specific stereoisomers, such as

-cyanomethyl derivatives, have been identified as potent partial MOR agonists (

References

-

Mahgoub AA, Khamrai J, Obakpolor O, Altman RA. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv 2025.[Link]

-

Lim HJ, Dersch CM, Rothman RB, Deschamps JR, Jacobson AE, Rice KC. Probes for Narcotic Receptor Mediated Phenomena. 48. C7- and C8-Substituted 5-Phenylmorphan Opioids from Diastereoselective Alkylation. Eur J Med Chem 2013, 67, 335–343.[Link]

-

Szabo M, et al. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. MDPI Molecules 2024, 29(9), 1926.[Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone via the Horner-Wadsworth-Emmons Reaction

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone, a valuable α,β-unsaturated ketone intermediate. We detail a robust and high-yielding protocol centered on the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the classical Wittig reaction for this transformation. This note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, characterization data, and field-proven insights to ensure successful execution by researchers and drug development professionals.

The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. For the synthesis of α,β-unsaturated ketones (enones), the HWE reaction offers significant advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, enabling efficient reactions with a wider array of carbonyl compounds, including ketones like 1-Boc-4-piperidone.[3][4] A crucial practical advantage is that the dialkyl phosphate byproduct is water-soluble, which vastly simplifies product purification through simple aqueous extraction.[1][4][5]

Reaction Mechanism and Stereochemical Control

The HWE reaction proceeds through a well-defined mechanistic pathway, which dictates its high stereoselectivity.[6][7]

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the β-keto phosphonate (diethyl (2-oxopropyl)phosphonate) by a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion (enolate).[3]

-

Nucleophilic Addition: This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 1-Boc-4-piperidone. This addition is typically the rate-limiting step of the reaction.[3][7]

-

Intermediate Formation & Elimination: The resulting tetrahedral intermediate rapidly rearranges to form a cyclic oxaphosphetane intermediate. This intermediate is unstable and collapses, cleaving the phosphorus-carbon and oxygen-carbon bonds to yield the final products: the desired α,β-unsaturated ketone and a water-soluble diethyl phosphate salt.

The stereochemical outcome, which predominantly favors the thermodynamically more stable (E)-alkene, is a key feature of the HWE reaction.[1][3][6] This selectivity arises from the equilibration of the intermediates, which favors the pathway leading to the trans-configured product.[7]

Experimental Design and Rationale

A successful synthesis relies on the careful selection of reagents and conditions. Each component is chosen to maximize yield, purity, and reproducibility.

-

Phosphonate Reagent: Diethyl (2-oxopropyl)phosphonate is the ideal reagent as it directly installs the required propanone moiety onto the piperidone core. It is commercially available and reliably forms a stabilized carbanion.[8]

-

Carbonyl Substrate: 1-Boc-4-piperidone is a common building block in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen, preventing it from interfering with the base or participating in side reactions. It is stable under the basic conditions of the HWE reaction but can be readily removed later under acidic conditions.[9]

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the phosphonate without adding to the carbonyl substrate itself.[4][10] It is supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent like hexanes before use to ensure accurate stoichiometry and prevent contamination.

-

Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[4][11] Its aprotic, polar nature effectively solvates the intermediates without interfering with the reaction. The absolute requirement for anhydrous conditions cannot be overstated, as any trace of water will quench the base and the phosphonate carbanion, halting the reaction.

-

Temperature Control: The initial deprotonation is performed at 0 °C to moderate the exothermic reaction with NaH and ensure controlled formation of the carbanion. Allowing the reaction to proceed at room temperature after the addition of the ketone provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

This protocol outlines a self-validating workflow for the synthesis of 1-(1-Boc-piperidin-4-ylidene)-2-propanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. orgsyn.org [orgsyn.org]

- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the Horner-Wadsworth-Emmons Olefination of N-Boc-4-Piperidone

Authored by: A Senior Application Scientist

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a foundational method in modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This application note provides a detailed and robust protocol for the olefination of N-Boc-4-piperidone, a pivotal building block in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a step-by-step procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize α,β-unsaturated esters from sterically hindered cyclic ketones, offering practical insights and troubleshooting strategies.

Introduction: The Strategic Advantage of the HWE Reaction

The synthesis of complex organic molecules, particularly within pharmaceutical development, demands reactions that are both reliable and highly selective. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior alternative to the classical Wittig reaction for creating alkenes from carbonyl compounds.[2] Its primary advantages include the use of phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts, and the straightforward removal of the water-soluble dialkyl phosphate byproduct during aqueous workup.[3][4][5]

N-Boc-4-piperidone is a cornerstone heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs).[6][7] Its functionalization is key to exploring new chemical space. This protocol details the synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate, converting the ketone into a versatile α,β-unsaturated ester, a common precursor for further elaboration via Michael additions, hydrogenations, or other transformations.

Reaction Principle and Mechanism

The HWE reaction proceeds through a well-established pathway that ensures the efficient formation of the desired alkene. The stereochemical outcome is generally controlled by thermodynamic factors, favoring the more stable (E)-alkene.[3][8]

The key mechanistic steps are:

-

Deprotonation: A strong base abstracts the acidic α-proton from the phosphonate ester (e.g., triethyl phosphonoacetate) to generate a highly nucleophilic, resonance-stabilized phosphonate carbanion.[1][3]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This addition is the rate-limiting step and forms an intermediate betaine.[3]

-

Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. Computational studies have identified this step as critical for determining the final stereochemistry.[9][10]

-

Elimination: The oxaphosphetane collapses, cleaving the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene product and a water-soluble dialkyl phosphate salt.[3]

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Design: The Rationale Behind the Protocol

A successful synthesis relies on understanding the function of each component and condition. The choices outlined in this protocol are designed to maximize yield and purity when working with a relatively unreactive, sterically accessible ketone like N-Boc-4-piperidone.

-

Substrate (N-Boc-4-piperidone): The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents. The ketone carbonyl is less reactive than an aldehyde, necessitating robust reaction conditions to ensure the reaction proceeds to completion.[5]

-

Phosphonate Reagent (Triethyl phosphonoacetate): This is the quintessential reagent for installing an ethyl-α,β-unsaturated ester. The electron-withdrawing ester group is essential; it increases the acidity of the α-protons, facilitating deprotonation, and stabilizes the resulting carbanion.[3][11]

-

Base (Sodium Hydride, NaH): A strong, non-nucleophilic hydride base is ideal. NaH irreversibly deprotonates the phosphonate to drive carbanion formation.[5] Using a 60% dispersion in mineral oil is common; the oil can be washed away with a non-polar solvent or left in for many applications. For base-sensitive substrates, alternative conditions like the Masamune-Roush (LiCl/DBU) can be employed, but NaH is highly effective for this particular transformation.[4][12]

-

Solvent (Anhydrous Tetrahydrofuran, THF): Anhydrous aprotic polar solvents are mandatory. THF effectively solvates the intermediate species without reacting with the strong base or the carbanion. The absence of water is critical to prevent quenching the reaction.[5] 1,2-Dimethoxyethane (DME) is also a suitable alternative.[13]

-

Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction with NaH. The subsequent addition of the ketone and the reaction itself are typically conducted at room temperature to provide sufficient thermal energy to overcome the activation barrier for this ketone olefination.[5] For particularly stubborn ketones, gentle heating (reflux) may be required.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate on a 10 mmol scale.

Figure 2: Step-by-step experimental workflow for the HWE reaction.

4.1. Materials and Reagents

-

N-Boc-4-piperidone (1.99 g, 10.0 mmol)

-

Triethyl phosphonoacetate (2.47 g, 2.22 mL, 11.0 mmol, 1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware

4.2. Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon). Allow it to cool to room temperature.

-

Base Addition: Under a positive pressure of inert gas, add the sodium hydride (0.44 g) to the flask. Add 20 mL of anhydrous THF.

-

Carbanion Formation: Cool the resulting suspension to 0°C in an ice-water bath. Slowly add the triethyl phosphonoacetate (2.22 mL) dropwise via syringe over 10-15 minutes. Hydrogen gas will evolve. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Ketone Addition: Dissolve the N-Boc-4-piperidone (1.99 g) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring carbanion solution at room temperature over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight (typically 16-24 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the N-Boc-4-piperidone starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 30 mL of ethyl acetate.

-

Washing: Combine all organic layers and wash with 50 mL of brine. This helps to remove the water-soluble phosphate byproduct and any remaining inorganic salts.[4][5]

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil or white solid.

Data Summary and Characterization

The following table summarizes the typical reaction parameters and expected results for this protocol.

| Parameter | Value / Compound | Notes |

| Substrate | N-Boc-4-piperidone | A common heterocyclic ketone. |

| Reagent | Triethyl phosphonoacetate | Forms the stabilized carbanion. |

| Base | Sodium Hydride (60% disp.) | Strong, non-nucleophilic base. |

| Solvent | Anhydrous THF | Aprotic solvent is critical. |

| Temperature | 0°C to Room Temperature | Balances reactivity and control. |

| Reaction Time | 16 - 24 hours | Necessary for less reactive ketones. |

| Typical Yield | 80 - 95% | Yield after chromatographic purification. |

Expected Product: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

-

Appearance: Colorless oil or white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~5.70 (s, 1H, vinyl H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.45 (t, J=5.8 Hz, 4H), 2.90 (t, J=5.8 Hz, 2H), 2.35 (t, J=5.8 Hz, 2H), 1.46 (s, 9H, Boc), 1.26 (t, J=7.1 Hz, 3H, OCH₂CH₃).

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time/temperature. | 1. Use fresh NaH from a newly opened container or wash the dispersion with anhydrous hexanes to remove oil and potential hydroxides.2. Ensure all glassware is rigorously flame-dried and use freshly distilled or high-purity anhydrous solvent.3. Increase reaction time to 36 hours or gently heat the reaction mixture to 50°C. |

| Reaction Stalls | The ketone is insufficiently reactive under the current conditions. | After stirring overnight at room temperature, gently reflux the THF solution for several hours, monitoring by TLC. |

| Difficult Purification | Co-elution of product with unreacted phosphonate reagent. | Ensure the reaction is properly quenched. The phosphate byproduct is highly water-soluble; perform thorough aqueous washes during workup.[4][5] If the phosphonate starting material remains, consider using a more polar solvent system for chromatography. |

| Formation of Side Products | The base may be reacting with the ester functionality (Claisen condensation). | This is rare with NaH but possible. Ensure slow addition of the phosphonate to the base suspension and maintain temperature control. Do not pre-mix the ketone and phosphonate. |

Conclusion

The Horner-Wadsworth-Emmons reaction is an exceptionally effective and reliable method for the olefination of N-Boc-4-piperidone. By carefully controlling reaction parameters—particularly the exclusion of moisture and the use of a strong, non-nucleophilic base—this protocol consistently delivers high yields of the desired α,β-unsaturated ester. This versatile intermediate serves as a valuable platform for the synthesis of diverse piperidine-containing molecules for pharmaceutical and agrochemical research. The guidelines and troubleshooting strategies presented herein provide a comprehensive framework for the successful application of this important transformation.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction (Horner-Wadsworth-Emmons Reaction). [Link]

-

Ando, K. (2000). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. [Link]

-

PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]

-

Chemistry Stack Exchange. Horner-Wadsworth-Emmons reaction with ketone. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

MDPI. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

Università degli Studi di Urbino Carlo Bo. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. [Link]

-

PrepChem. Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]